molecular formula C18H23NO2 B3159400 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine CAS No. 861442-63-9

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine

Cat. No. B3159400
CAS RN: 861442-63-9
M. Wt: 285.4 g/mol
InChI Key: HVZAMATWQYKWAJ-UHFFFAOYSA-N
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Description

“{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine” is a complex organic compound. It is related to the class of compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves various organic reactions. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a benzene ring, which is a cyclic compound with alternating double and single bonds. The compound also contains a benzyloxy group (a benzene ring attached to an oxygen atom), a methoxy group (a methyl group attached to an oxygen atom), and a propylamine group (a propyl group attached to an amine group) .


Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse, depending on the specific conditions and reactants used. For instance, it might undergo oxidation reactions when treated with hot acidic permanganate solutions . Additionally, it could potentially participate in various organic reactions such as SN1, SN2, and E1 reactions .

Scientific Research Applications

Benzidine Analogues and Mutagenicity

Benzidine and its analogues, which share a structural resemblance to the compound , have been extensively studied for their mutagenic properties. Research indicates that many benzidine analogues require metabolic activation to exhibit mutagenicity, highlighting the role of metabolism in the carcinogenic potential of these compounds. For example, the study by Chung, Chen, and Claxton (2006) reviewed the mutagenicity of benzidine analogues, emphasizing the importance of metabolic activation for mutagenic activity and the relationship between chemical structure and mutagenic potential Chung, K., Chen, S., & Claxton, L. (2006). Review of the Salmonella typhimurium mutagenicity of benzidine, benzidine analogues, and benzidine-based dyes. Mutation research, 612(1), 58-76.

Aromatic Amines and Carcinogenicity

Aromatic amines, closely related to the core structure of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine, are significant due to their carcinogenic properties. Studies such as that by Wang, Hanna, Sugamori, and Grant (2019) delve into the mechanisms of toxicity of aromatic amines, revealing complex bioactivation processes that lead to DNA adduct formation, a critical factor in carcinogenesis Wang, S., Hanna, D., Sugamori, K., & Grant, D. (2019). Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen. Pharmacology & therapeutics.

Safety and Hazards

The safety data sheet for a related compound, 4-Benzyloxy-3-methoxybenzyl alcohol, suggests that it may be harmful if swallowed or inhaled, and it may cause serious eye irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.

properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15/h4-10,12,19H,3,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZAMATWQYKWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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